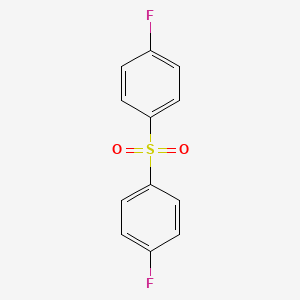
Benzene, 1,1'-sulfonylbis[4-fluoro-
Cat. No. B1294396
Key on ui cas rn:
383-29-9
M. Wt: 254.25 g/mol
InChI Key: PLVUIVUKKJTSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04558161
Procedure details


A 194 g (1.1 moles) quantity of 4-fluorobenzenesulfonic acid was added to 96 g (1 mole) of fluorobenzene and the mixture was cooled with water while 123 g (1.1 moles) of chlorosulfonic acid was added at about 10° to about 20° C. over a period of 1 hour. After the addition, the reaction mixture was stirred for 3 hours while being maintained at 20° to 30° C. The hydrochloric acid gas evolved during the reaction was continuously removed from the reaction system. After the completion of the reaction, about 400 ml of water was added to the reaction mixture, and 9.6 g (0.1 mole) of the unreacted fluorobenzene was recovered by distillation. Separation of the precipitate by filtration gave 65 g of 4,4'-difluorodiphenylsulfone in 58% yield. M.P. 97° to 98° C. Purity of 99.7%.






Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=O)=[CH:4][CH:3]=1.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.ClS(O)(=O)=O.Cl>O>[CH:14]1[C:13]([F:12])=[CH:18][CH:17]=[C:16]([S:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)(=[O:10])=[O:11])[CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at about 10° to about 20° C. over a period of 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while being maintained at 20° to 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continuously removed from the reaction system
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction, about 400 ml of water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was recovered by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separation of the precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 65 g | |
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
